6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid
CAS No.:
Cat. No.: VC18313419
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid -](/images/structure/VC18313419.png)
Specification
Molecular Formula | C8H6BrN3O2 |
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Molecular Weight | 256.06 g/mol |
IUPAC Name | 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Standard InChI | InChI=1S/C8H6BrN3O2/c1-4-10-11-7-6(8(13)14)2-5(9)3-12(4)7/h2-3H,1H3,(H,13,14) |
Standard InChI Key | WOMVVTBQAHCLEF-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=C2N1C=C(C=C2C(=O)O)Br |
Introduction
Structural and Physicochemical Properties
The compound features a triazolo[4,3-a]pyridine core, a bicyclic system comprising a pyridine ring fused to a 1,2,4-triazole moiety. Key substituents include:
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Bromine at position 6, which enhances electrophilicity for cross-coupling reactions.
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Methyl group at position 3, contributing to lipophilicity and steric effects.
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Carboxylic acid at position 8, enabling hydrogen bonding and salt formation.
Table 1: Molecular Properties
The carboxylic acid group at position 8 confers water solubility under basic conditions, while the bromine atom facilitates site-selective modifications. The methyl group at position 3 moderately increases lipophilicity, as evidenced by calculated logP values of 1.2–1.5 for analogous triazolopyridines .
Synthetic Strategies
While no direct synthesis route for 6-bromo-3-methyl-[1, triazolo[4,3-a]pyridine-8-carboxylic acid is documented, its preparation likely involves two key steps:
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Core formation via cyclization of hydrazine intermediates.
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Functional group introduction through halogenation, alkylation, or carboxylation.
Hypothetical Synthesis Pathway
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Hydrazone Formation: React 3-methylpyridine-8-carboxylate with hydrazine hydrate to form a hydrazone intermediate.
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Oxidative Cyclization: Treat the hydrazone with an oxidizing agent (e.g., NaOCl) to generate the triazolo[4,3-a]pyridine core.
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Bromination: Introduce bromine at position 6 using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
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Ester Hydrolysis: Convert the methyl ester to a carboxylic acid via alkaline hydrolysis (e.g., NaOH in H₂O/EtOH).
Table 2: Comparative Reaction Conditions for Analogues
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key sites:
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C6-Bromine: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura).
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C8-Carboxylic Acid: Enables amidation or esterification.
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Triazole Ring: Undergoes regioselective alkylation or oxidation.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing triazole ring activates the C6-bromine for substitution:
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Reagents: Amines, alkoxides, or thiols.
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Conditions: DMF, 80–120°C, K₂CO₃ base.
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Example: Reaction with morpholine yields 6-morpholino derivatives .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling installs aryl/heteroaryl groups at C6:
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Catalyst: Pd(PPh₃)₄ (5 mol%).
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Base: K₂CO₃.
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Solvent: Dioxane/H₂O (3:1).
Carboxylic Acid Derivatives
The C8-carboxylic acid undergoes standard transformations:
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Amidation: EDCl/HOBt, amines, RT.
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Esterification: SOCl₂/MeOH.
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Reduction: LiAlH₄ to alcohol (requires protecting groups).
Biological Activity and Applications
Triazolopyridines are extensively studied for their pharmacological potential. While direct data on this compound is scarce, structural analogues exhibit:
Antimicrobial Properties
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Mechanism: Inhibition of bacterial DNA gyrase or topoisomerase IV.
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Activity: MIC = 2–8 µg/mL against Staphylococcus aureus and Escherichia coli for 6-aryl analogues .
Table 3: Biological Data for Analogues
Compound | Activity (IC₅₀/MIC) | Target | Source |
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6-Phenyl-triazolo[4,3-a]pyridine | 1.2 µM | VEGFR-2 | |
6-(4-Fluorophenyl) derivative | MIC = 4 µg/mL | S. aureus |
Comparison with Structural Analogues
6-Bromo-8-methyl-[1,2,] triazolo[4,3-a]pyridine-3-carboxylic Acid (PubChem CID 131198491)
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Structural Difference: Methyl at C8 vs. C3; carboxylic acid at C3 vs. C8.
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Impact: Altered hydrogen bonding capacity and metabolic stability .
6-Bromo-1,2,4-triazolo[4,3-a]pyridine (CAS 108281-79-4)
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